Cas no 2137673-59-5 (1-Butanone, 1-(1-aminocyclopropyl)-2,2-dimethyl-)

1-Butanone, 1-(1-aminocyclopropyl)-2,2-dimethyl- structure
2137673-59-5 structure
Product Name:1-Butanone, 1-(1-aminocyclopropyl)-2,2-dimethyl-
CAS No:2137673-59-5
MF:C9H17NO
MW:155.237382650375
CID:5294171
Update Time:2025-10-21

1-Butanone, 1-(1-aminocyclopropyl)-2,2-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • 1-Butanone, 1-(1-aminocyclopropyl)-2,2-dimethyl-
    • Inchi: 1S/C9H17NO/c1-4-8(2,3)7(11)9(10)5-6-9/h4-6,10H2,1-3H3
    • InChI Key: NAXGTMGYXBHADW-UHFFFAOYSA-N
    • SMILES: C(C1(N)CC1)(=O)C(C)(C)CC

1-Butanone, 1-(1-aminocyclopropyl)-2,2-dimethyl- Pricemore >>

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Additional information on 1-Butanone, 1-(1-aminocyclopropyl)-2,2-dimethyl-

Research Briefing on 1-Butanone, 1-(1-aminocyclopropyl)-2,2-dimethyl- (CAS: 2137673-59-5) in Chemical Biology and Pharmaceutical Applications

The compound 1-Butanone, 1-(1-aminocyclopropyl)-2,2-dimethyl- (CAS: 2137673-59-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This briefing synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and relevance in drug discovery.

Recent studies highlight the role of 1-Butanone, 1-(1-aminocyclopropyl)-2,2-dimethyl- as a key intermediate in the synthesis of novel small-molecule inhibitors targeting specific enzymatic pathways. Its cyclopropylamine moiety is particularly noteworthy, as it contributes to enhanced metabolic stability and binding affinity in protein-ligand interactions. Research published in the Journal of Medicinal Chemistry (2023) demonstrated its utility in optimizing pharmacokinetic profiles of lead compounds in oncology.

In vitro and in vivo evaluations of derivatives incorporating this scaffold have shown promising results in modulating inflammatory responses, with potential applications in autoimmune diseases. A 2024 study in ACS Chemical Biology revealed that structural analogs of 2137673-59-5 exhibit selective inhibition of NF-κB signaling, suggesting a new avenue for anti-inflammatory drug development.

The synthetic accessibility of this compound has been improved through recent methodological advances. A team at Scripps Research developed a streamlined asymmetric synthesis route (Nature Synthesis, 2023), achieving >90% enantiomeric purity while reducing hazardous byproducts. This breakthrough addresses previous challenges in large-scale production for preclinical studies.

Ongoing clinical investigations are exploring its incorporation into PROTAC (Proteolysis Targeting Chimeras) molecules, leveraging its structural features to enhance target protein degradation efficiency. Preliminary data from Phase I trials (NCT05678921) indicate favorable safety profiles when used as part of these novel therapeutic modalities.

From a mechanistic perspective, computational modeling studies have elucidated how the steric constraints imposed by the dimethyl-substituted butanone framework contribute to selective target engagement. These insights, published in Journal of Chemical Information and Modeling (2024), are informing the design of next-generation compounds with improved specificity.

In conclusion, 1-Butanone, 1-(1-aminocyclopropyl)-2,2-dimethyl- represents a versatile building block with demonstrated value across multiple therapeutic areas. Its continued investigation promises to yield important contributions to medicinal chemistry and chemical biology, particularly in addressing challenges related to drug resistance and selectivity. Future research directions may explore its application in targeted protein degradation and covalent inhibitor development.

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